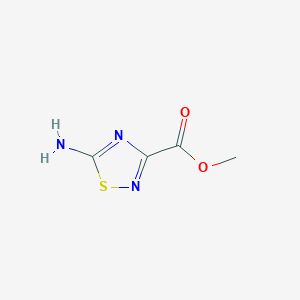
N-(2,4-dimethoxybenzyl)-5-(4-methylphenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxybenzyl)-5-(4-methylphenyl)nicotinamide is a useful research compound. Its molecular formula is C24H24N2O5S2 and its molecular weight is 484.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Properties and Individual Variation
Nicotinamide N-methyltransferase (NNMT) catalyzes the N-methylation of nicotinamide and structurally related compounds, producing positively charged pyridinium ions. The study by Rini et al. (1990) developed an assay for human liver NNMT, revealing the enzyme's biochemical properties and individual variation. This enzyme plays a crucial role in hepatic detoxification reactions, potentially implicating N-(2,4-dimethoxybenzyl)-5-(4-methylphenyl)nicotinamide in related biochemical pathways and therapeutic applications (Rini et al., 1990).
Metabolic Implications
NNMT's activity in adipocytes and its role in regulating metabolism through the consumption of methyl donors and generation of active metabolites highlights the potential metabolic implications of this compound. Pissios (2017) discusses NNMT's expanded role beyond vitamin B3 clearance, affecting metabolic pathways in tissues such as adipose, liver, and cancer cells (Pissios, 2017).
Pharmacological and Therapeutic Potential
The study by Terauchi et al. (1997) on nicotinamide derivatives, including this compound, as gastric H+/K(+)-ATPase inhibitors, reveals its pharmacological potential. These compounds, upon acid activation, inhibit gastric H+/K(+)-ATPase, suggesting their utility in treating acid-related gastrointestinal disorders (Terauchi et al., 1997).
Corrosion Inhibition
A study by Chakravarthy et al. (2014) on nicotinamide derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution indicates the chemical application of this compound. This research found that these compounds behave as mixed-type corrosion inhibitors, potentially offering a new class of protective agents against corrosion (Chakravarthy et al., 2014).
Role in DNA Damage Repair
Nicotinamide stimulates the repair of DNA damage in human lymphocytes, indicating its potential in enhancing cellular repair mechanisms. Berger and Sikorski (1980) found that nicotinamide increases DNA repair synthesis in cells treated with DNA-damaging agents, suggesting a protective role against genetic damage (Berger & Sikorski, 1980).
Properties
IUPAC Name |
N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-methoxyphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-4-30-21-11-7-18(8-12-21)24-25-22(17(2)31-24)16-26(19-9-13-20(29-3)14-10-19)33(27,28)23-6-5-15-32-23/h5-15H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCAYVZJGQZRFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2432039.png)

![2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide](/img/structure/B2432042.png)
![N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2432043.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2432045.png)
![(Z)-ethyl 2-(acetylimino)-1-benzyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2432048.png)
![4-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2432049.png)





![7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2432061.png)
